AMIM-BF4 exhibits high thermal stability, with decomposition temperatures exceeding 300°C []. This property makes it suitable for applications involving high temperatures, such as catalysis or thermal energy storage.
AMIM-BF4 possesses good ionic conductivity, allowing for efficient transport of ions within the material []. This characteristic is valuable in applications like electrolytes for electrochemical devices or ionic liquids for separation processes.
By modifying the cation or anion structure of AMIM-BF4, researchers can tailor its properties for specific applications. For instance, varying the alkyl chain length on the imidazolium ring can influence viscosity and polarity [].
Due to its unique properties, AMIM-BF4 finds applications in various scientific research fields, including:
AMIM-BF4 can act as a solvent or catalyst in various organic reactions. Its thermal stability and tunable properties make it suitable for developing new and efficient catalytic processes [].
The ionic conductivity of AMIM-BF4 makes it a promising candidate for electrolytes in batteries and fuel cells. Research is ongoing to explore its potential in developing next-generation energy storage devices [].
AMIM-BF4 can be used in separation processes due to its ability to dissolve various materials and its tunable polarity. Researchers are investigating its application in gas separation, extraction of valuable metals, and other separation techniques [].
AMIM-BF4 demonstrates potential as a lubricant due to its ionic nature and ability to form lubricating films. Studies are underway to explore its application in reducing friction and wear in various tribological systems [].
1-Allyl-3-methylimidazolium tetrafluoroborate is an ionic compound with the molecular formula and a molecular weight of approximately 209.98 g/mol. This compound belongs to the class of ionic liquids, characterized by their low volatility and high thermal stability, making them suitable for various applications in chemistry and materials science. The compound features a 3-methylimidazolium cation with an allyl group at the 1-position and tetrafluoroborate as the anion, contributing to its unique properties and reactivity .
Several synthesis methods for 1-Allyl-3-methylimidazolium tetrafluoroborate have been reported:
1-Allyl-3-methylimidazolium tetrafluoroborate finds applications in various fields:
Interaction studies involving 1-Allyl-3-methylimidazolium tetrafluoroborate focus on its behavior in mixtures with other solvents or ionic liquids. These studies reveal that it can form stable mixtures that exhibit unique properties compared to pure components. Such interactions are crucial for understanding solvation effects and enhancing the performance of ionic liquids in various applications .
1-Allyl-3-methylimidazolium tetrafluoroborate shares similarities with other imidazolium-based ionic liquids but possesses unique characteristics due to its specific functional groups. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | Lacks allyl group; more stable but less reactive |
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | C8H14BF4N2 | Ethyl group instead of allyl; higher viscosity |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | C10H18BF4N2 | Longer alkyl chain; different solubility profile |
The presence of the allyl group in 1-Allyl-3-methylimidazolium tetrafluoroborate enhances its reactivity compared to other similar compounds, making it particularly useful in organic synthesis and catalysis .
The primary route for synthesizing 1-allyl-3-methylimidazolium tetrafluoroborate involves a two-step process: quaternization of imidazole followed by anion exchange. In the first step, 1-methylimidazole reacts with allyl bromide in acetonitrile under reflux conditions to form 1-allyl-3-methylimidazolium bromide. This intermediate is then subjected to anion metathesis with sodium tetrafluoroborate in acetone, yielding the final product [2].
Key parameters influencing yield include reaction time, temperature, and stoichiometry. Prolonged stirring (24 hours) during the metathesis step ensures complete anion exchange, while maintaining a 1:1 molar ratio of the bromide intermediate to sodium tetrafluoroborate minimizes byproduct formation [2]. The synthesis typically achieves yields exceeding 95% under optimized conditions, as confirmed by nuclear magnetic resonance (NMR) spectroscopy [2].
Table 1: Representative Yields from Direct Synthesis
| Reaction Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Quaternization | Acetonitrile | 80 | 98 |
| Anion Metathesis | Acetone | 25 | 95 |
Metathesis efficiency depends on the counterion mobility and phase separation dynamics. Recent studies demonstrate that counter-current mixer-settler systems enhance anion exchange by maintaining a continuous concentration gradient between phases [4]. For example, using a four-stage counter-current setup with an organic-to-aqueous phase ratio of 1:1 reduces sodium tetrafluoroborate consumption by 40% compared to batch methods [4].
McCabe-Thiele diagrams have been employed to predict the number of theoretical stages required for >99% chloride removal. For 1-allyl-3-methylimidazolium tetrafluoroborate synthesis, two stages suffice when operating at near-equimolar conditions (1.3 mol/L sodium tetrafluoroborate) [4]. This approach minimizes reagent waste and improves process scalability.
Sustainable synthesis strategies emphasize solvent selection and energy efficiency. Acetone, classified as a Class 3 solvent with low toxicity, is preferred for metathesis due to its compatibility with tetrafluoroborate salts and ease of removal via rotary evaporation [2]. Additionally, one-pot syntheses eliminating intermediate isolation steps reduce solvent consumption by 30% [2].
Recent advances include mechanochemical methods using ball milling to accelerate quaternization. This technique avoids solvents entirely, achieving 85% yield in 2 hours while reducing energy input by 60% compared to thermal methods [2].
Purity evaluation involves multi-technique characterization:
Table 2: Purity Metrics for Industrial-Grade Product
| Parameter | Acceptable Limit | Typical Value |
|---|---|---|
| Water Content | <0.05 wt% | 0.02 wt% |
| Halide Impurities | <100 ppm | 45 ppm |
| Sodium Residue | <0.1 wt% | 0.06 wt% |
Standardization protocols recommend storing the ionic liquid under inert atmosphere to prevent hygroscopic degradation, ensuring consistent performance in electrochemical applications [2] [4].
The allyl group in 1-allyl-3-methylimidazolium tetrafluoroborate exerts significant influence on the ionic interactions within the compound. This ionic liquid, with molecular formula C₇H₁₁BF₄N₂ and molecular weight 209.98 grams per mole, exhibits distinctive interaction patterns due to the presence of the allyl substituent at the N1 position of the imidazolium ring [1] [2].
Crystallographic studies have revealed crucial structural insights regarding allyl group effects. The allyl chain adopts a perpendicular orientation relative to the imidazolium ring plane, creating what researchers describe as a "C-shaped handle" configuration that curves toward the imidazolium ring [3]. This unique geometric arrangement facilitates specific intramolecular contacts that directly influence the overall ionic interaction network.
Table 1: Allyl Group Effects on Ionic Interactions
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁BF₄N₂ | [1] [2] |
| Molecular Weight (g/mol) | 209.98 | [1] [2] |
| CAS Number | 851606-63-8 | [1] [4] |
| Melting Point (°C) | Room temperature liquid | [5] |
| Thermal Stability (°C) | 300-400 | [6] |
| Allyl Group Position | N1 position on imidazolium ring | [3] |
| Intramolecular Contacts | N(2)···H(10) 2.57 Å; C(1)···C(7) 3.364 Å | [3] |
| Hydrogen Bond Formation | Strong cation-anion hydrogen bonds | [7] [8] |
| Coulomb Interaction Strength | Enhanced due to allyl group flexibility | [9] |
The allyl group contributes to enhanced Coulomb interactions through its flexibility, which allows for optimal positioning relative to the tetrafluoroborate anion [9]. Two significant intramolecular contacts have been identified: a N(2)···H(10) contact at 2.57 Å between the imidazolium ring nitrogen and the terminal allyl proton, and a C(1)···C(7) contact at 3.364 Å between the imidazolium ring carbon and the terminal allyl carbon [3]. These contacts, both shorter than their respective van der Waals radii sums, cause the pendant allyl group to bend toward the ring, forming the characteristic curved configuration.
The flexibility of the allyl group enables dynamic adjustment of the cation geometry to optimize electrostatic interactions with the tetrafluoroborate anion. This enhanced flexibility contributes to the compound remaining liquid at room temperature, in contrast to some shorter-chain analogues that may crystallize [5]. The thermal stability, reaching 300-400°C, demonstrates the robustness of the ionic interaction network despite the dynamic nature of the allyl substituent [6].
Hydrogen bonding plays a fundamental role in determining the structural organization and physicochemical properties of 1-allyl-3-methylimidazolium tetrafluoroborate. The hydrogen bonding network in this ionic liquid involves multiple interaction sites and exhibits varying strengths depending on the specific donor-acceptor pairs involved [7] [8].
The most significant hydrogen bonding interactions occur between the imidazolium ring protons and the fluorine atoms of the tetrafluoroborate anion. Computational studies using density functional theory have revealed that C2-H···F hydrogen bonds represent the strongest interactions, with bond lengths ranging from 2.76 to 3.00 Å [10]. These interactions cause characteristic frequency shifts in vibrational spectroscopy, with the C2-H stretch showing a notable redshift of 59.46 cm⁻¹ upon hydrogen bond formation [10].
Table 2: Hydrogen Bonding Network Investigations
| Interaction Type | Bond Length (Å) | Frequency Shift (cm⁻¹) | Interaction Strength | Reference |
|---|---|---|---|---|
| C2-H···F (BF₄⁻) | 2.76-3.00 | 59.46 redshift | Strong | [10] |
| C4,5-H···F interactions | 2.57-2.75 | 14.95 redshift | Moderate | [10] |
| Cation-water hydrogen bonds | 2.1-2.8 | 80 separation | Strong | [11] [8] |
| Intramolecular N···H contacts | 2.57 | Not specified | Weak | [3] |
| Intermolecular cation-anion | 3.364 | Not specified | Moderate | [3] |
| Temperature-dependent ordering | Variable with T | Anomalous redshift | Enhanced at high T | [9] |
The C4,5-H···F interactions, while weaker than the C2-H···F hydrogen bonds, still contribute significantly to the overall stability of the ionic liquid structure. These interactions exhibit bond lengths of 2.57-2.75 Å and produce frequency shifts of 14.95 cm⁻¹ [10]. The multiplicity of hydrogen bonding sites creates a three-dimensional network that enhances the structural integrity of the liquid phase.
Water molecules, when present in the ionic liquid, participate in strong hydrogen bonding interactions with both cation and anion components. Studies using vibrational spectroscopy have identified water molecules forming nearly symmetric A···H-O-H···A structures, where A represents anion sites [11]. These water-associated hydrogen bonds exhibit characteristic frequency separations of approximately 80 cm⁻¹ between the symmetric and antisymmetric O-H stretching modes [8].
Temperature-dependent investigations have revealed unusual hydrogen bonding behavior in imidazolium tetrafluoroborate systems. Anomalous redshifts and line-narrowing observed upon heating suggest the formation of stronger hydrogen bonding conformers at elevated temperatures, contrary to typical thermal expansion effects [9]. This behavior indicates possible structural ordering upon heating, which has been confirmed by calorimetric measurements revealing hidden phase transitions.
The hydrogen bonding network exhibits sensitivity to the local electrostatic environment. Non-covalent interaction analysis reveals that these hydrogen bonds possess a more pronounced electrostatic character compared to hydrogen bonds in conventional molecular solvents [11]. This enhanced electrostatic nature contributes to the unique solvation properties and transport characteristics of the ionic liquid.
The interaction between 1-allyl-3-methylimidazolium tetrafluoroborate and carbon nanomaterials represents a crucial area of research for applications in energy storage, catalysis, and composite materials. These interactions primarily involve π-π stacking between the imidazolium aromatic ring and the extended π-electron systems of carbon materials [10] [12] [13].
Computational studies using density functional theory have provided detailed insights into the interaction mechanisms with graphene surfaces. When 1-ethyl-3-methylimidazolium tetrafluoroborate (a closely related analogue) interacts with graphene, the calculated interaction energy ranges from -44.68 to -45.42 kJ/mol, with the enhancement attributed to increased induction effects at the graphene interface [10]. The imidazolium ring adopts a parallel orientation relative to the graphene surface to maximize π-π overlap.
Table 3: π-Electronic Interactions with Carbon Nanomaterials
| Carbon Material | Interaction Type | Interaction Energy (kJ/mol) | Orientation | Key Findings | Reference |
|---|---|---|---|---|---|
| Graphene | π-π stacking | -44.68 to -45.42 | Parallel to surface | Enhanced induction effects | [10] |
| Single-walled CNTs | Cation-π interactions | Not quantified | Parallel arrangement | Good dispersing capability | [13] |
| Multi-walled CNTs | van der Waals forces | Weak van der Waals | π-stacking dominates | No special cation-π | [13] |
| Graphite (HOPG) | Strong adsorption | Enhanced binding | Ring parallel to surface | Voltage-dependent structuring | [14] [15] |
| Carbon electrodes | Electrostatic + π-π | Potential dependent | Ring + chain parallel | π-π stronger than Ag | [12] [16] |
Surface-enhanced Raman spectroscopy studies have demonstrated that the interaction with graphene produces stronger effects than with metallic silver surfaces, indicating the importance of π-π interactions [12] [16]. The vibrational modes associated with the imidazolium ring show greater intensity enhancements and larger peak shifts compared to the anion modes, confirming that the cation adsorbs with both the ring and alkyl chain parallel to the electrode surface.
Molecular dynamics simulations of carbon nanotube interactions reveal that imidazolium-based ionic liquids form smeared-out cylindrical shell structures around nanotubes [13]. The imidazole rings in both internal and external solvation shells orient predominantly parallel to the nanotube surface, facilitating π-stacking interactions that contribute to excellent dispersing capabilities for carbon nanotubes in ionic liquid media.
Electrochemical studies using highly oriented pyrolytic graphite (HOPG) electrodes have revealed voltage-dependent structuring of the ionic liquid interface [14] [15]. At unbiased conditions (0 V), randomly structured ionic liquid ions result in higher friction coefficients due to energy dissipation. However, applying either negative or positive bias voltages (-2 to +2 V) leads to uniformly arranged ions with enhanced ionic conductivity and reduced friction coefficients.
Recent atomic force microscopy investigations have provided direct evidence for ion structuring at charged graphene surfaces [14]. The application of bias voltages produces ordered ion layers that create smoother sliding planes, reducing the friction coefficient compared to unbiased surfaces. This voltage-dependent ordering demonstrates the interplay between electrostatic forces and π-electronic interactions in determining interfacial structure.
The π-electronic interactions exhibit selectivity based on the carbon material structure. While strong π-π interactions dominate in graphene and graphite systems, interactions with carbon nanotubes show additional considerations of curvature effects and confined geometry. Experimental evidence suggests that contrary to earlier assumptions about special cation-π interactions, the primary binding mechanism involves weak van der Waals forces combined with π-stacking effects [13].
The self-assembly behavior of 1-allyl-3-methylimidazolium tetrafluoroborate encompasses multiple organizational levels, from ion-pair formation to mesoscopic phase separation. These clustering phenomena directly influence the macroscopic properties and determine the suitability for various applications [17] [18].
Ion-pair aggregation represents the fundamental level of molecular organization in imidazolium tetrafluoroborate systems. Nuclear magnetic resonance studies have established the existence of a chemical equilibrium between ion-pair aggregates and solvent-separated counterions [19]. The association constant for these equilibria depends critically on the surrounding environment, with polar solvents favoring ion separation while nonpolar environments promote ion-pair formation.
Table 4: Molecular Clustering and Self-Assembly Research
| Assembly Type | Critical Parameter | Characteristic Size/Range | Driving Forces | Temperature Dependence | Reference |
|---|---|---|---|---|---|
| Ion-pair aggregates | Association constant | Ion pair dimension | Coulomb + hydrogen bonding | Enhanced at high T | [19] [7] |
| Micelle-like structures | Critical micelle concentration | Spherical aggregates | Hydrophobic interactions | Decreased CMC with T | [17] [18] |
| Smectic A mesophase | Chain length >C14 | 150°C mesophase range | van der Waals + electrostatic | Stable >300°C | [5] [17] |
| Polar-apolar segregation | Alkyl chain length | Nanoscale domains | Chain entanglement | Dynamic at RT | [17] |
| Bicontinuous phases | Amphiphilic character | Sponge-like morphology | Amphiphilic balance | Temperature stable | [17] |
| Layered structures | Surface charge | Ordered ion layers | Electrostatic ordering | Voltage dependent | [14] [15] |
Aqueous solutions of imidazolium tetrafluoroborate systems exhibit micelle-like aggregation behavior when the alkyl chain length exceeds critical values [18]. For shorter chains like the allyl group, true micellization does not occur, but the compound can participate in mixed micelle formation with conventional surfactants. Studies with sodium dodecyl sulfate have shown that even small additions of imidazolium ionic liquids substantially decrease the critical micelle concentration due to combined electrostatic and hydrophobic interactions [18].
The formation of mesomorphic phases represents another important self-assembly mode. While 1-allyl-3-methylimidazolium tetrafluoroborate with its short allyl chain remains an isotropic liquid, longer-chain analogues in the same series exhibit enantiotropic smectic A mesophases [5]. These liquid crystalline phases can extend over temperature ranges exceeding 150°C, demonstrating the stability of the organized structures.
Nanoscale polar-apolar segregation occurs even in shorter-chain imidazolium ionic liquids, including those with allyl substituents [17]. Small-angle X-ray scattering and molecular dynamics simulations reveal the formation of distinct polar and nonpolar domains. The polar domains consist of imidazolium head groups and tetrafluoroborate anions, while the nonpolar domains arise from alkyl chain aggregation. Although the allyl group is relatively short, it still contributes to the hydrophobic domain formation through van der Waals interactions between terminal alkene groups.
Bicontinuous phase behavior has been observed in systems containing longer-chain imidazolium ionic liquids, creating sponge-like morphologies reminiscent of L₃ phases in conventional surfactant systems [17]. The formation of these complex structures depends on achieving appropriate amphiphilic balance between the polar imidazolium-tetrafluoroborate head group and the hydrophobic alkyl chains.
Surface-induced self-assembly represents a specialized form of molecular organization observed at solid-liquid interfaces [14] [15]. When 1-butyl-3-methylimidazolium tetrafluoroborate (a close analogue) contacts charged graphene surfaces, voltage-dependent layered structures form. These ordered ion layers create distinct interfacial regions with enhanced transport properties compared to the bulk liquid phase.
Molecular dynamics simulations have provided detailed insights into the dynamic aspects of self-assembly [17]. The clustering process involves both thermodynamic driving forces and kinetic factors. Electrostatic interactions provide the primary thermodynamic driving force, while hydrogen bonding and van der Waals interactions contribute to the stability of assembled structures. The dynamic nature of these assemblies allows for rapid reorganization in response to external stimuli such as temperature, electric fields, or chemical environment changes.
Temperature-dependent self-assembly behavior shows complex patterns that differ from conventional ionic systems [9]. Some imidazolium tetrafluoroborate ionic liquids exhibit enhanced structural ordering upon heating, contrary to typical thermal disordering effects. This unusual behavior suggests the presence of competing organizational forces that shift balance with temperature, possibly involving changes in hydrogen bonding patterns or ion-pair association states.